3,4-Diaminoanisole

概述

描述

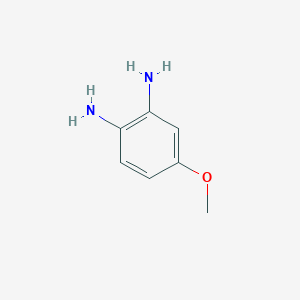

3,4-Diaminoanisole, also known as 4-methoxy-1,2-benzenediamine, is an organic compound with the molecular formula C7H10N2O. It is a derivative of aniline and is characterized by the presence of two amino groups and one methoxy group attached to a benzene ring. This compound is primarily used in the synthesis of dyes and pigments, and it has applications in various fields including chemistry and industry .

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Diaminoanisole can be synthesized through several methods. One common method involves the reduction of 3,4-dinitroanisole. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure complete reduction of the nitro groups to amino groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reduction reactors. The process begins with the nitration of anisole to form 3,4-dinitroanisole, followed by catalytic hydrogenation to yield this compound. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

化学反应分析

Types of Reactions: 3,4-Diaminoanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted aniline derivatives.

科学研究应用

3,4-Diaminoanisole has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: It is used in the study of enzyme-catalyzed reactions involving amino groups.

Industry: It is used in the production of hair dyes and other cosmetic products

作用机制

The mechanism of action of 3,4-diaminoanisole involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in amino group transformations .

相似化合物的比较

2,4-Diaminoanisole: Similar in structure but with amino groups at different positions.

2,4-Dinitroanisole: A nitro derivative used in the synthesis of 3,4-diaminoanisole.

4-Methoxy-1,3-phenylenediamine: Another isomer with different positioning of functional groups.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific dyes and pigments that require precise functional group placement .

生物活性

3,4-Diaminoanisole (CAS Number: 615-05-4) is an aromatic amine with significant biological activity, primarily recognized for its use in hair dyes and its potential health hazards. This compound has been studied extensively for its carcinogenic properties, mutagenicity, and effects on various biological systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including case studies and relevant research data.

- Chemical Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- Structure : Contains two amino groups attached to a methoxy-substituted benzene ring.

Carcinogenicity

This compound has been classified as a potential human carcinogen based on animal studies. Notable findings include:

- Thyroid Tumors : Long-term feeding studies in Fischer 344 rats and B6C3F1 mice demonstrated a significant increase in thyroid tumors, particularly follicular-cell adenomas and carcinomas, in high-dose groups (5000 mg/kg) .

- Statistical Significance : In one study, the incidence of thyroid tumors was markedly higher in treated groups compared to controls (p < 0.01) .

Mutagenicity

The mutagenic potential of this compound has been confirmed through various assays:

- Bacterial Mutagenesis : It induced mutations in bacterial systems (e.g., Salmonella typhimurium) .

- Drosophila Studies : The compound caused sex-linked recessive lethal mutations in Drosophila melanogaster .

- DNA Damage : In vitro studies revealed that this compound can induce DNA double-strand breaks in primary rat hepatocytes and liver cells .

Metabolism

The metabolism of this compound involves several pathways:

- Cytochrome P450 Enzymes : Oxidative metabolism leads to the formation of reactive metabolites that can bind covalently to proteins and nucleic acids .

- Acetylation Pathway : The primary metabolic pathway identified is N-acetylation, producing various acetylated derivatives .

Effects on Thyroid Function

Chronic exposure to this compound has been linked to thyroid dysfunction:

- Hormonal Changes : Studies reported elevated serum thyroid-stimulating hormone (TSH) levels and decreased thyroxine (T4) and triiodothyronine (T3) levels following exposure .

- Thyroid Hyperplasia : Histopathological examinations indicated hyperplasia in thyroid follicular cells after prolonged exposure .

Case Studies

| Study | Organism | Dose | Findings |

|---|---|---|---|

| National Cancer Institute Study | Fischer 344 Rats | 5000 mg/kg | Significant increase in thyroid tumors (28/40) at high concentration. |

| Drosophila Mutagenesis Study | Drosophila melanogaster | Various | Induced sex-linked recessive lethal mutations. |

| Hepatocyte DNA Damage Study | Rat Hepatocytes | In vitro exposure | Induced DNA double-strand breaks. |

Health Hazards

This compound is associated with several health risks:

属性

IUPAC Name |

4-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAHETWGCFCMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144514 | |

| Record name | 1,2-Benzenediamine, 4-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-51-2 | |

| Record name | 4-Methoxy-1,2-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylenediamine, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, 4-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-diaminoanisole enable the fluorimetric determination of biacetyl in wine?

A1: this compound reacts with biacetyl, a natural byproduct of fermentation found in beverages like wine, to form a fluorescent compound. [] This reaction allows for the detection and quantification of biacetyl in wine samples using fluorescence spectroscopy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。